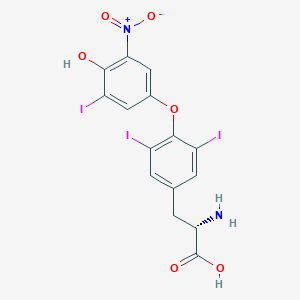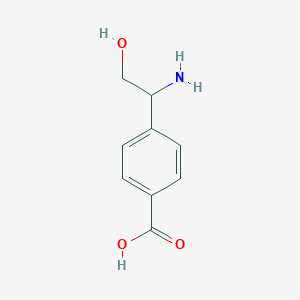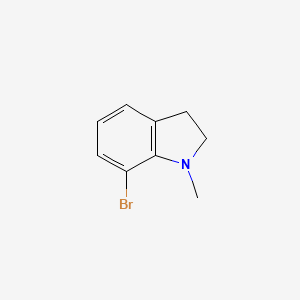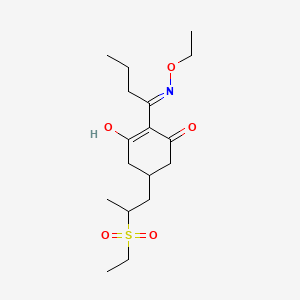
4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride is a synthetic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The compound is characterized by the presence of two chloroethyl groups attached to an amino group, which is further connected to a phenylalanine moiety. The hydrochloride salt form enhances its solubility in water, making it easier to handle in laboratory settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride typically involves multiple steps:
Formation of Bis(2-chloroethyl)amine: This is achieved by reacting ethylene oxide with hydrochloric acid to produce 2-chloroethanol, which is then treated with ammonia to form bis(2-chloroethyl)amine.
Coupling with L-phenylalanine: The bis(2-chloroethyl)amine is then coupled with L-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The resulting product is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride undergoes several types of chemical reactions:
Alkylation: The compound can alkylate nucleophilic sites in DNA and proteins, leading to the formation of cross-links.
Hydrolysis: In aqueous solutions, the compound can hydrolyze to form 4-(Bis(2-chloroethyl)amino)-L-phenylalanine and ethanol.
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Common Reagents and Conditions
Alkylation: Typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of nucleophilic targets such as DNA.
Hydrolysis: Occurs in aqueous solutions, especially under acidic or basic conditions.
Oxidation: Requires strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Alkylation: Cross-linked DNA or proteins.
Hydrolysis: 4-(Bis(2-chloroethyl)amino)-L-phenylalanine and ethanol.
Oxidation: Oxidized derivatives of the compound.
Applications De Recherche Scientifique
4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride has several scientific research applications:
Mécanisme D'action
The primary mechanism of action of 4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride involves the alkylation of nucleophilic sites in DNA. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which can attack the N7 position of guanine bases in DNA, leading to the formation of cross-links . These cross-links prevent DNA replication and transcription, ultimately resulting in cell death. The compound also targets proteins, leading to the disruption of cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: A simpler nitrogen mustard with similar alkylating properties.
Cyclophosphamide: A widely used anticancer drug that also forms aziridinium ions and alkylates DNA.
Melphalan: Another nitrogen mustard used in cancer therapy, structurally similar but with a different amino acid moiety.
Uniqueness
4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride is unique due to its specific structure, which combines the alkylating properties of nitrogen mustards with the biological activity of phenylalanine. This combination allows for targeted alkylation of DNA and proteins, making it a valuable tool in both research and therapeutic applications .
Propriétés
Numéro CAS |
63868-91-7 |
|---|---|
Formule moléculaire |
C15H23Cl3N2O2 |
Poids moléculaire |
369.7 g/mol |
Nom IUPAC |
ethyl (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C15H22Cl2N2O2.ClH/c1-2-21-15(20)14(18)11-12-3-5-13(6-4-12)19(9-7-16)10-8-17;/h3-6,14H,2,7-11,18H2,1H3;1H/t14-;/m0./s1 |
Clé InChI |
AKDSHMBQGUDSBE-UQKRIMTDSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl |
SMILES canonique |
CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


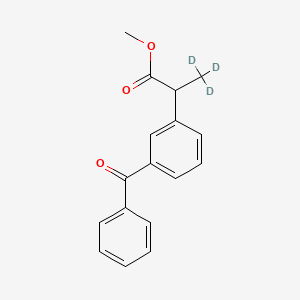
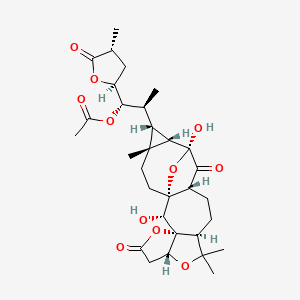
![2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B13448510.png)

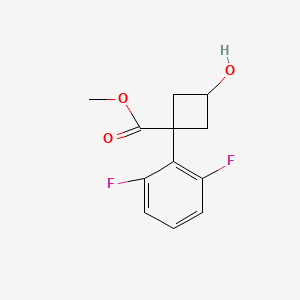
![1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B13448543.png)

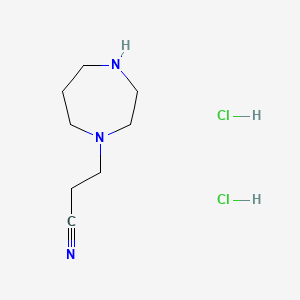
![4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13448551.png)

